1,3-Difluoro-2-methoxy-4-nitrobenzene

Nucleophilic Aromatic Substitution Reactivity Electrophilicity

This 1,2,3,4-tetrasubstituted fluorinated nitrobenzene features a unique ortho-fluorine/methoxy pattern that enables sequential SNAr then O-demethylation for late-stage diversification. Unlike simple positional isomers, its specific electronic environment ensures predictable regioselectivity. The standard methoxy (-OCH3) provides orthogonal reactivity distinct from -OCF2H analogs, preventing unwanted side reactions. Ideal for medicinal chemistry SAR libraries and agrochemical R&D where precise substitution dictates bioactivity.

Molecular Formula C7H5F2NO3
Molecular Weight 189.12
CAS No. 1393179-73-1
Cat. No. B3059893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-2-methoxy-4-nitrobenzene
CAS1393179-73-1
Molecular FormulaC7H5F2NO3
Molecular Weight189.12
Structural Identifiers
SMILESCOC1=C(C=CC(=C1F)[N+](=O)[O-])F
InChIInChI=1S/C7H5F2NO3/c1-13-7-4(8)2-3-5(6(7)9)10(11)12/h2-3H,1H3
InChIKeyCWPLDAOSFHZEKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Difluoro-2-methoxy-4-nitrobenzene (CAS 1393179-73-1): A Strategic Multi-Functional Aromatic Building Block


1,3-Difluoro-2-methoxy-4-nitrobenzene (CAS 1393179-73-1) is a polysubstituted aromatic compound classified as a fluorinated nitrobenzene derivative . Its molecular formula is C7H5F2NO3 with a molecular weight of 189.12 g/mol [1]. The compound features a unique 1,2,3,4-substitution pattern on the benzene ring, comprising a nitro group (-NO2) at the 4-position, a methoxy group (-OCH3) at the 2-position, and two fluorine atoms at the 1- and 3-positions . This specific arrangement of electron-withdrawing and electron-donating substituents confers a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research [1].

Why Generic Substitution Fails: The Critical Importance of the 1,3-Difluoro-2-methoxy-4-nitrobenzene Substitution Pattern


The seemingly minor differences in substitution patterns among fluorinated nitrobenzene derivatives lead to profoundly divergent reactivity and synthetic utility. For example, simple positional isomers like 1,3-difluoro-4-methoxy-2-nitrobenzene (CAS 1804515-93-2) or 1,3-difluoro-2-methoxy-5-nitrobenzene (CAS 392-25-6) cannot be used interchangeably . The unique 1,2,3,4-pattern of the target compound creates a specific electronic environment on the aromatic ring, directly influencing the regioselectivity and rate of subsequent nucleophilic aromatic substitution (SNAr) reactions [1]. Furthermore, the presence of a standard methoxy group (-OCH3), as opposed to a difluoromethoxy group (-OCF2H), provides a different set of orthogonal synthetic handles, as these groups have been shown to possess distinct leaving group abilities in aminodehalogenation reactions [2]. Therefore, substituting this compound with a closely related analog risks altering a critical synthetic pathway, potentially leading to a different product, a significant drop in yield, or a complete failure of the intended transformation.

Quantitative Evidence Guide: Data-Driven Differentiation for 1,3-Difluoro-2-methoxy-4-nitrobenzene


SNAr Reactivity: Superior Electrophilicity Over Non-Fluorinated and Chlorinated Analogs

The presence of the electron-withdrawing nitro group and two fluorine atoms makes 1,3-difluoro-2-methoxy-4-nitrobenzene a highly electrophilic substrate for nucleophilic aromatic substitution (SNAr). This reactivity is well-established for the class of fluoronitrobenzenes and can be inferred for this specific compound [1]. The natural logarithm of the rate of glutathione conjugation for a series of fluoronitrobenzenes correlates strongly with the calculated LUMO energy (r = -0.986), a measure of electrophilicity [2]. While direct kinetic data for this exact compound is not available, the presence of multiple electron-withdrawing groups (two F, one NO2) predicts a high reactivity compared to less substituted analogs like 2,4-difluoro-1-nitrobenzene (CAS 446-35-5), which lacks the methoxy group's electron-donating influence .

Nucleophilic Aromatic Substitution Reactivity Electrophilicity

Methoxy Group Reactivity: Orthogonal Synthetic Handle Compared to Chlorine

The methoxy (-OCH3) group at the 2-position provides a distinct synthetic handle compared to a halogen like chlorine. While the fluorine atoms are the primary sites for SNAr, the methoxy group can be selectively demethylated to a phenol (-OH) using reagents like boron tribromide (BBr3), offering a route to further functionalization that is not possible with chloro-analogs . In aminodehalogenation studies, the reactivity of a difluoromethoxy group (-OCF2H) is lower than that of a fluorine atom but significantly higher than that of a chlorine atom [1]. This data supports the strategy of using the methoxy group as a stable, non-leaving group during initial SNAr steps, which can be activated later.

Functional Group Transformation Orthogonal Reactivity Demethylation

Regioselective Fluorine Displacement: A Defined Pathway for Structural Diversification

The 1,3-difluoro-4-nitro substitution pattern in this compound is known to direct nucleophilic attack with high regioselectivity. In the structurally similar 2,4-difluoro-1-nitrobenzene (CAS 446-35-5), nucleophilic displacement of the activated fluorines occurs predominantly at the 2-position under mild conditions, and only under more forcing conditions at both 2- and 4-positions [1]. The additional methoxy group in the target compound further modulates the electron density of the ring, potentially influencing the precise site of attack, offering a more controlled and predictable entry point for introducing a single new functional group [2].

Regioselectivity Nucleophilic Aromatic Substitution SAR

High-Value Application Scenarios for 1,3-Difluoro-2-methoxy-4-nitrobenzene in Advanced Synthesis


Late-Stage Functionalization of Pharmaceutical Candidates

The combination of a regioselective SNAr handle (fluorine) and an orthogonal, latent phenol precursor (methoxy) makes this compound ideal for late-stage diversification in medicinal chemistry. Researchers can first install a key pharmacophore via SNAr, and subsequently deprotect the methoxy group to reveal a phenol for further derivatization (e.g., alkylation, acylation, or conversion to a triflate for cross-coupling). This sequential approach, enabled by the compound's unique substitution pattern, is highly valuable for rapidly generating focused libraries of analogs for Structure-Activity Relationship (SAR) studies [1].

Synthesis of Fluorinated Agrochemical Intermediates

Fluorinated aromatic compounds are a cornerstone of modern agrochemicals due to their enhanced metabolic stability and bioavailability [2]. This compound serves as a strategic building block for constructing the core of new herbicides or fungicides. Its high predicted electrophilicity (Section 3, Evidence 1) allows for efficient coupling with nitrogen- or oxygen-based nucleophiles, common motifs in bioactive agrochemicals, under relatively mild conditions, which is advantageous for process scale-up [3].

Development of Novel Organic Electronic Materials

The electron-withdrawing nitro and fluorine substituents significantly polarize the aromatic ring, which can be leveraged to tune the electronic properties of π-conjugated materials. This compound can be used as a monomer or building block in the synthesis of organic semiconductors or as an electron-transport layer material in OLEDs. The high purity (97%) from reputable vendors is critical for this application, as trace impurities can act as charge traps and severely degrade device performance.

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